1-Pyridyl-3-phenyl-5-aminopyrazole
Description
General Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole derivatives represent a vital class of N-heterocyclic compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. mdpi.com This unique structure imparts a range of valuable chemical properties, making pyrazoles versatile building blocks in numerous scientific and industrial fields. mdpi.commdpi.com Their ability to act as both weak acids and bases, depending on the substituents, contributes to their diverse reactivity. mdpi.com In contemporary chemical research, pyrazoles are extensively studied for their applications in medicinal chemistry, materials science, and agriculture. mdpi.comresearchgate.netresearchgate.net Many commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting their pharmacological significance. taylorandfrancis.com
Significance of Aminopyrazole Scaffolds in Organic Synthesis and Functional Materials
Within the vast family of pyrazoles, aminopyrazole scaffolds are particularly noteworthy due to their synthetic versatility and the functional properties they impart to larger molecules. The presence of an amino group provides a reactive site for further chemical modifications, making them valuable intermediates in the synthesis of more complex structures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netbeilstein-journals.org These fused systems are of great interest due to their diverse biological and physicochemical properties. researchgate.net Aminopyrazoles themselves are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.govnih.gov This has led to their extensive investigation as potential therapeutic agents. nih.gov
Specific Context of 1-Pyridyl-3-phenyl-5-aminopyrazole within Pyrazole Chemistry
This compound, also known as 1-(pyridin-2-yl)-3-phenyl-1H-pyrazol-5-amine, is a specific derivative that combines the structural features of a pyrazole, a phenyl group, and a pyridyl group. The phenyl group at the 3-position and the pyridyl group at the 1-position significantly influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and potential applications. The amino group at the 5-position serves as a key functional handle for further synthetic transformations. The synthesis of such N-aryl-5-aminopyrazoles can be achieved through various methods, often involving the cyclocondensation of β-ketonitriles or α,β-unsaturated nitriles with the appropriately substituted hydrazine (B178648). researchgate.netchim.it
Overview of Current Research Trends Pertaining to 5-Aminopyrazoles
Current research on 5-aminopyrazoles is vibrant and multifaceted, with a strong emphasis on their application in medicinal chemistry and materials science. nih.govmdpi.com A significant trend is the use of 5-aminopyrazoles as precursors for the synthesis of fused heterocyclic compounds with potential biological activities. beilstein-journals.orgnih.gov Researchers are continuously exploring new and more efficient synthetic methods, including multicomponent reactions and microwave-assisted synthesis, to generate diverse libraries of 5-aminopyrazole derivatives for biological screening. nih.govmdpi.com Another key area of investigation is the development of 5-aminopyrazole-based compounds as inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy. nih.govnih.gov The versatility of the 5-aminopyrazole scaffold ensures its continued prominence in the discovery of novel functional molecules. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
58589-70-1 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H12N4/c15-13-10-12(11-6-2-1-3-7-11)17-18(13)14-8-4-5-9-16-14/h1-10H,15H2 |
InChI Key |
IYCQPIBNWGOQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=N3 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 1 Pyridyl 3 Phenyl 5 Aminopyrazole
Reactivity of the 5-Amino Group
The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a primary site for chemical modification due to its nucleophilic character. This reactivity is exploited in several key transformations, including acylation, sulfonylation, diazotization, and condensation reactions.
Acylation and Sulfonylation
The 5-amino group readily undergoes acylation and sulfonylation upon treatment with appropriate reagents. For instance, reaction with chloroacetyl chloride in the presence of a base like potassium carbonate leads to the formation of the corresponding N-acylated product, 5-(2-chloroacetylamino)-3-methyl-1-phenylpyrazole. researchgate.net Similarly, sulfonylation can be achieved, as exemplified by the reaction of 5-amino-3-methyl-1-phenylpyrazole with benzenesulfonyl chloride to yield the corresponding benzenesulfonamide (B165840) derivative. researchgate.net These reactions highlight the amine's capacity to act as a potent nucleophile.
| Reactant | Reagent | Product | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Chloroacetyl chloride/K2CO3 | 5-(2-Chloroacetylamino)-3-methyl-1-phenylpyrazole | researchgate.net |
| 5-Amino-3-methyl-1-phenylpyrazole | Benzenesulfonyl chloride | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | researchgate.net |
Nitrosation and Diazotization Reactions
The reaction of aminopyrazoles with nitrous acid can lead to either nitrosation or diazotization, depending on the reaction conditions and the substrate structure. rsc.org In dilute mineral acid, primary aromatic amines, including aminopyrazoles, typically undergo diazotization to form diazonium salts. rsc.orggoogle.com These pyrazole-diazonium salts are valuable intermediates, particularly in the synthesis of azo dyes. google.com The process involves treating the aminopyrazole with nitrous acid (generated in situ from an alkali metal nitrite (B80452) and a strong acid) or nitrosylsulphuric acid at low temperatures. google.com The resulting diazonium ions are often unstable and are used directly in subsequent reactions. rsc.org
Condensation with Carbonyl Compounds and Their Derivatives
The 5-amino group can condense with a variety of carbonyl compounds and their derivatives to form new C-N bonds, leading to a range of important structures. These reactions often serve as key steps in the synthesis of more complex heterocyclic systems.
One common reaction is the condensation with β-dicarbonyl compounds or their enamine derivatives. For example, 5-aminopyrazoles react with acetylacetone (B45752) or β-ketoesters in refluxing acetic acid, sometimes with a catalytic amount of sulfuric acid, to produce pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgekb.eg
Furthermore, condensation with α,β-unsaturated ketones proceeds via a sequence of Michael addition followed by cyclization and dehydration to yield pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds (like cyclic ketones or β-diketones) are also widely used to construct pyrazolo[3,4-b]pyridine scaffolds. beilstein-journals.orgnih.gov For instance, the reaction between a 5-aminopyrazole, an arylaldehyde, and a cyclic ketone can be promoted by an acid catalyst like trifluoroacetic acid (TFA) in acetic acid. nih.gov
| 5-Aminopyrazole Derivative | Carbonyl Compound/Derivative | Product Type | Reference |
| 5-Aminopyrazole | Acetylacetone or β-ketoesters | Pyrazolo[1,5-a]pyrimidine (B1248293) | beilstein-journals.orgekb.eg |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridine | nih.govbeilstein-journals.org |
| 5-Aminopyrazole | Arylaldehydes and cyclic ketones | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Amino-3-methyl-1-phenylpyrazole | Benzylidenemalononitrile | Pyrazolo[3,4-b]pyridine derivative | researchgate.net |
Electrophilic Substitution on the Pyrazole Ring System
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the amino group at C5 and the phenyl group at N1 influences the regioselectivity of these reactions.
Halogenation and Nitration at the 4-Position
The C4 position of the 1-substituted-5-aminopyrazole ring is activated towards electrophilic attack due to the electron-donating effect of the 5-amino group. This makes it the primary site for reactions like halogenation and nitration. While specific examples for 1-pyridyl-3-phenyl-5-aminopyrazole are not detailed in the provided context, the general reactivity pattern for 5-aminopyrazoles strongly supports substitution at this position. The electron-rich nature of the pyrazole ring system facilitates these electrophilic substitution reactions. researchgate.net
Formation of Fused Heterocyclic Systems (Annulation Reactions)
This compound is a valuable building block for the synthesis of fused heterocyclic systems, a process known as annulation. beilstein-journals.org The bifunctional nature of the molecule, possessing a nucleophilic amino group and an activatable C4 position, allows it to react with various bielectrophilic reagents to construct new rings.
A plethora of fused pyrazole derivatives can be synthesized from 5-aminopyrazoles, including:
Pyrazolo[3,4-b]pyridines beilstein-journals.org
Pyrazolo[1,5-a]pyrimidines beilstein-journals.org
Pyrazolo[3,4-d]pyrimidines beilstein-journals.org
Pyrazolo[3,4-b]pyrazines beilstein-journals.org
Pyrazolo[5,1-c]-1,2,4-triazines beilstein-journals.org
Pyrazolo[1,5-a]-1,3,5-triazines beilstein-journals.org
The synthesis of pyrazolo[3,4-b]pyridines is particularly common and can be achieved through several routes. One method involves the acid-catalyzed reaction of a 5-aminopyrazole with an enaminone, where condensation and cyclization occur between the C4 position of the pyrazole and the carbonyl group of the enaminone intermediate. beilstein-journals.orgnih.gov Another powerful approach is the multicomponent condensation of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as a β-ketonitrile or a cyclic β-diketone. nih.gov
The formation of pyrazolo[1,5-a]quinazolines has also been reported through a Rh(III)-catalyzed [5+1] annulation reaction of a phenyl-1H-pyrazol-5-amine with alkynoates, demonstrating a modern transition-metal-catalyzed approach to fused systems. rsc.org
Pyrazolo[1,5-a]pyrimidine Derivatives
The construction of the pyrazolo[1,5-a]pyrimidine ring system is a common synthetic transformation involving 5-aminopyrazoles. nih.gov This fused bicyclic structure is of significant interest due to its presence in numerous biologically active compounds, including protein kinase inhibitors used in cancer therapy. ekb.egrsc.orgmdpi.com The synthesis typically involves the formation of the pyrimidine (B1678525) ring onto the existing pyrazole core. nih.gov
A primary and widely utilized method for synthesizing pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-biselectrophilic compound. mdpi.com Among the most common reagents for this purpose are β-diketones and their activated equivalents, such as β-enaminones. nih.govnih.gov
The reaction with a β-diketone proceeds through an initial condensation between the more nucleophilic exocyclic 5-amino group of the aminopyrazole and one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the N1-nitrogen of the pyrazole ring attacks the second carbonyl group, leading to the formation of the fused pyrimidine ring after dehydration. nih.gov
Similarly, activated enones, like β-enaminones, react efficiently with 5-aminopyrazoles. The reaction often begins with an aza-Michael type addition of the 5-amino group to the β-carbon of the enone system, followed by cyclization and elimination of a small molecule (e.g., water or an amine) to yield the aromatic pyrazolo[1,5-a]pyrimidine core. mdpi.com
| Aminopyrazole Reactant | 1,3-Biselectrophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | β-Diketone (e.g., Acetylacetone) | Acidic or basic catalysis, heating | Substituted Pyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |
| This compound | β-Enaminone | Heating, sometimes in excess aminopyrazole | Substituted Pyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Base (Sodium ethanolate), then POCl₃ | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
The formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and unsymmetrical 1,3-bielectrophiles can potentially lead to two different regioisomers. However, the reaction is often highly regioselective. researchgate.net This regiochemical outcome is dictated by the difference in nucleophilicity between the two nitrogen atoms in the 5-aminopyrazole molecule: the exocyclic primary amino group (at the C5 position) and the endocyclic pyrazole ring nitrogen (N1).
The exocyclic amino group is significantly more nucleophilic than the endocyclic one. researchgate.net Consequently, the initial step of the condensation preferentially involves the 5-amino group attacking the more electrophilic center of the 1,3-dielectrophile. The subsequent intramolecular cyclization then occurs via the attack of the less nucleophilic N1 ring nitrogen. This established reactivity pattern reliably leads to the formation of pyrazolo[1,5-a]pyrimidines, often without the formation of the isomeric pyrazolo[3,4-d]pyrimidine products. researchgate.net Strategic modifications to the β-enamino diketone system, sometimes in conjunction with a Lewis acid like BF₃, can also be employed to control the regiochemical course of the cyclocondensation. organic-chemistry.org
Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridines, another class of fused heterocycles with significant biological activities, is also readily achieved starting from 5-aminopyrazoles. nih.govnih.gov These compounds are isomers of pyrazolo[1,5-a]pyrimidines and are constructed by forming a pyridine (B92270) ring fused to the pyrazole core. The synthetic strategies often involve condensation with different types of 1,3-dielectrophiles or multicomponent reactions.
A common and effective method for constructing the pyrazolo[3,4-b]pyridine skeleton involves the reaction of a 5-aminopyrazole with α,β-unsaturated ketones (chalcones). beilstein-journals.orgnih.gov The proposed mechanism for this transformation involves a sequence of reactions:
Michael Addition: The reaction initiates with a Michael-type addition of the nucleophilic C4 carbon of the 5-aminopyrazole to the β-carbon of the α,β-unsaturated ketone.
Cyclization: The exocyclic 5-amino group then attacks the carbonyl carbon of the ketone, leading to a cyclic intermediate.
Dehydration and Aromatization: Subsequent elimination of a water molecule (dehydration) followed by spontaneous oxidation/aromatization results in the stable, fused pyrazolo[3,4-b]pyridine ring system. nih.govbeilstein-journals.org
Reactions with non-symmetrical 1,3-diketones can also yield pyrazolo[3,4-b]pyridines. nih.govnih.gov In this case, the reaction proceeds via condensation of the 5-amino group and the active C4-position of the pyrazole with the two carbonyl groups of the diketone. The regioselectivity of this reaction depends on the relative electrophilicity of the two carbonyl groups. nih.govnih.gov For instance, in reactions with trifluoromethyl-β-diketones, the more electrophilic carbonyl group attached to the CF₃ group reacts preferentially with the 5-amino group. nih.gov
| Aminopyrazole Reactant | Electrophilic Partner | Key Reaction Steps | Product Type | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated Ketone | Michael addition, cyclization, dehydration, aromatization | 1,4,6-Triaryl-1H-pyrazolo[3,4-b]pyridine | beilstein-journals.orgnih.gov |
| 5-Aminopyrazole | Trifluoromethyl-β-diketone | Condensation, cyclization, dehydration | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 1,3-Diphenyl-1H-pyrazol-5-amine | Ethyl 2,4-dioxo-4-phenylbutanoate | Condensation, cyclization | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | beilstein-journals.orgrsc.org |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazolo[3,4-b]pyridines in a single step from three or more starting materials. rsc.orgnih.gov Several MCRs have been developed that utilize 5-aminopyrazoles as a key component.
A typical three-component reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as a β-diketone (e.g., dimedone) or β-ketoester (e.g., ethyl acetoacetate). nih.govrsc.org These reactions are often carried out under mild conditions, sometimes employing microwave irradiation or catalysts like L-proline to enhance reaction rates and yields. rsc.orgnih.gov For example, the fusion of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol (B145695) under microwave irradiation provides excellent yields of pyrazolo-[3,4-b]-quinolines. rsc.org Another variation involves the reaction of a 5-aminopyrazole, an aldehyde, and ethyl cyanoacetate (B8463686) to produce hydrogenated pyrazolo[3,4-b]pyridin-6-ones. clockss.org
Beyond condensation strategies, intramolecular cyclization reactions provide a powerful tool for constructing the fused pyridine ring of pyrazolo[3,4-b]pyridines. A notable example is the palladium-catalyzed intramolecular Heck reaction. rsc.org
This method involves the synthesis of a suitable precursor, typically an imine formed between a 5-aminopyrazole and a β-halovinyl or β-haloaryl aldehyde. The subsequent intramolecular Heck reaction, catalyzed by a palladium source like palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand (e.g., Xantphos), effects a C-C bond formation between the C4 position of the pyrazole ring and the vinylic/arylic carbon bearing the halide. rsc.org This regioselective cyclization provides an efficient route to 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines in good yields. rsc.org The intramolecular nature of the Heck reaction often allows for high regiocontrol, which can be difficult to achieve in intermolecular versions. princeton.edu
Imidazo[1,2-b]pyrazole and Imidazo[4,5-c]pyrazole (B1259334) Formation
The synthesis of fused imidazole (B134444) rings onto the pyrazole core of 5-aminopyrazole derivatives, including the 1-pyridyl-3-phenyl variant, can be achieved through several synthetic strategies.
One approach to obtaining Imidazo[1,2-b]pyrazoles involves the cyclization of 5-aminopyrazole derivatives with α-haloketones. For instance, the reaction of 5-amino-3-phenyl-1H-pyrazole derivatives with 2-bromoacetophenone (B140003) in the presence of potassium carbonate in acetone (B3395972) at reflux leads to the formation of aryl azo imidazo[1,2-b]pyrazole derivatives. nih.gov
The formation of Imidazo[4,5-c]pyrazoles can be accomplished through a one-pot acid-catalyzed cyclization of 5-amino-4-nitrosopyrazoles with the Vilsmeier reagent (formamide/phosphorus oxychloride). researchgate.net An alternative modern approach involves a copper-catalyzed intramolecular cyclization of N'-(4-halopyrazol-5-yl)amidines. This method is noted for its convenience and the ability to introduce a wide range of substituents onto the final imidazo[4,5-c]pyrazole structure. nih.gov
Pyrazolo[5,1-c]beilstein-journals.orgmdpi.comresearchgate.nettriazine Derivatives
The fusion of a 1,2,4-triazine (B1199460) ring to the pyrazole nucleus, resulting in pyrazolo[5,1-c] beilstein-journals.orgmdpi.comresearchgate.nettriazine derivatives, is a notable transformation of 5-aminopyrazoles. These compounds can be synthesized through the reaction of 3(5)-aminopyrazoles with hydrazonoyl halides. researchgate.net This reaction provides a direct route to this class of fused heterocycles, which are of interest for their potential biological activities. beilstein-journals.orgnih.gov
Dimerization and Oligomerization Reactions
The dimerization of 5-aminopyrazoles represents a powerful strategy for the construction of complex heterocyclic systems through the formation of multiple new bonds.
Copper-Promoted Direct Coupling Mechanisms
Copper catalysts have been effectively employed to promote the dimerization of 5-aminopyrazoles through direct coupling reactions. mdpi.comnih.gov These reactions proceed via the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, offering a highly chemoselective route to pyrazole-fused pyridazines and pyrazines. mdpi.comresearchgate.netnih.gov The choice of copper catalyst and reaction conditions can selectively favor the formation of one fused system over the other. mdpi.comnih.gov
Synthesis of Pyrazole-Fused Pyridazines and Pyrazines
The copper-promoted dimerization of 5-aminopyrazoles provides a direct and switchable synthesis of dipyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov By carefully selecting the reaction conditions, such as the copper salt, oxidant, and solvent, the reaction can be directed to selectively produce either the pyridazine (B1198779) or the pyrazine (B50134) fused system. mdpi.comresearchgate.netnih.gov
For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of copper(II) acetate, benzoyl peroxide, and potassium persulfate in toluene (B28343) at 100°C yields the corresponding dipyrazole-fused pyridazine. mdpi.com In contrast, using copper(II) chloride, 1,10-phenanthroline, tert-butyl peroxybenzoate, and sodium carbonate in toluene at 130°C favors the formation of the dipyrazole-fused pyrazine. researchgate.net
Table 1: Selected Examples of Synthesized Dipyrazole-Fused Pyridazines and Pyrazines
| Compound | Structure | Systematic Name | Yield (%) | Reference |
|---|---|---|---|---|
| 2b | 1,8-Dimethyl-3,6-di-o-tolyl-3,6-dihydrodipyrazolo[3,4-c:4',3'-e]pyridazine | 60 | mdpi.com | |
| 2d | 3,6-Bis(4-isopropylphenyl)-1,8-dimethyl-3,6-dihydrodipyrazolo[3,4-c:4',3'-e]pyridazine | 61 | mdpi.com | |
| 3a | 3,7-Dimethyl-1,5-diphenyl-1,5-dihydrodipyrazolo[3,4-b:3',4'-e]pyrazine | 59 | mdpi.com | |
| 3d | 1,5-Bis(4-isopropylphenyl)-3,7-dimethyl-1,5-dihydrodipyrazolo[3,4-b:3',4'-e]pyrazine | 45 | mdpi.com |
Mechanistic Investigations of Complex Transformations
Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling the product distribution and optimizing reaction conditions.
Elucidation of Nucleophilic Attack Pathways and Reaction Intermediates
The polyfunctional nature of 5-aminopyrazoles, with their multiple nucleophilic sites, often leads to complex reaction pathways and the potential for the formation of isomeric products. beilstein-journals.orgnih.gov The initial step in many of its reactions involves the nucleophilic attack of the exocyclic amino group. beilstein-journals.org
In the copper-catalyzed dimerization reactions, a plausible mechanism involves the initial reaction of the 5-aminopyrazole with the Cu(II) catalyst through a single-electron transfer (SET) pathway to generate an intermediate. mdpi.com Subsequent deprotonation can lead to the formation of either an N-radical or a C-radical. mdpi.com The selective coupling of these radical intermediates then dictates the final product, whether it be the pyrazole-fused pyridazine or pyrazine. mdpi.com For instance, in the formation of dipyrazole-fused pyridazines, a proposed C-N radical coupling is a key step. mdpi.com
The formation of pyrazolo[3,4-b]pyridines from the reaction of 5-aminopyrazoles with enaminones is proposed to proceed through the generation of a new enaminone intermediate, followed by condensation and cyclization. nih.gov The regiochemical outcome of these reactions can be influenced by the substituents on the pyrazole ring. nih.gov
Role of Radical Pathways in Pyrazole Reactivity
The reactivity of aminopyrazole derivatives, including this compound, is not limited to classical polar reactions. Radical pathways have been identified as significant mechanisms in certain transformations, particularly in dimerization and cyclization reactions. These pathways often involve single-electron transfer (SET) processes, frequently mediated by transition metals like copper.
In copper-promoted oxidative dimerization of 5-aminopyrazoles, a plausible reaction mechanism involves radical intermediates. mdpi.com The process is thought to be initiated by the reaction of the 5-aminopyrazole with a Cu(II) species, which generates an intermediate through a SET pathway. mdpi.com Subsequent deprotonation can lead to the formation of either an N-radical or a C-radical. mdpi.com These radical species can then undergo C-N radical coupling to form a new intermediate, which, through further oxidation and deprotonation steps, leads to the final dimeric product. mdpi.com
Control experiments can help elucidate the nature of these pathways. For instance, the use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a common strategy to determine if a reaction proceeds via a radical mechanism. nih.gov While in some specific pyrazole syntheses radical pathways have been ruled out by such experiments, copper-catalyzed aerobic oxidative cyclizations of related hydrazones have been shown to be initiated by the formation of a hydrazonyl radical, highlighting the viability of radical mechanisms in the broader context of pyrazole chemistry. nih.govorganic-chemistry.org
A proposed mechanism for the copper-mediated dimerization of a model 5-aminopyrazole is outlined below:
Table 1: Proposed Radical Pathway for 5-Aminopyrazole Dimerization mdpi.com
| Step | Description | Intermediate Type |
| 1 | 5-Aminopyrazole reacts with Cu(II) via a Single Electron Transfer (SET) pathway. | Complex A |
| 2 | Deprotonation of Complex A. | N-radical (B₁) or C-radical (B₂) |
| 3 | C-N radical coupling between B₁ and B₂. | Intermediate C₁ |
| 4 | Structural transformation of C₁. | Intermediate D₁ |
| 5 | Cu-mediated one-electron oxidation and deprotonation of D₁. | N-radical E₁ |
| 6 | Radical addition. | Intermediate F₁ |
| 7 | Successive Cu-mediated SET, deprotonation, and oxidative dehydrogenation. | Final Dimerized Product |
This evidence underscores that the amino group and the pyrazole ring carbons in this compound are potential sites for radical formation, opening up synthetic routes that are distinct from conventional ionic reaction pathways.
Cyclization, Dehydration, and Aromatization Sequences
A cornerstone of the chemical reactivity of this compound is its role as a versatile building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. nih.govmdpi.com These syntheses typically proceed through a well-defined sequence of reactions: an initial intermolecular addition, followed by an intramolecular cyclization, a dehydration step to form a non-aromatic ring, and a final aromatization step.
A common strategy involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. nih.gov The proposed mechanism for this transformation is a cascade process:
Michael Addition: The exocyclic amino group of the aminopyrazole acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone.
Cyclization: The newly formed intermediate undergoes an intramolecular condensation. The nucleophilic C-4 carbon of the pyrazole ring attacks the carbonyl carbon of the ketone moiety. nih.gov
Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form a dihydropyrazolo[3,4-b]pyridine. nih.gov
Aromatization: The stable aromatic pyrazolo[3,4-b]pyridine is obtained through an oxidation step. In some cases, this occurs spontaneously (e.g., via air oxidation), while in others, a dedicated dehydrogenating agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is required to complete the aromatization. nih.gov
This reaction sequence has been demonstrated effectively using 3-methyl-1-phenyl-1H-pyrazol-5-amine, a close analogue of the title compound, to produce various 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in an ionic liquid medium. nih.gov
Table 2: Reaction Sequence for Pyrazolo[3,4-b]pyridine Formation nih.gov
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Michael Addition | 5-Aminopyrazole + α,β-Unsaturated Ketone | Open-chain adduct |
| 2 | Intramolecular Cyclization | Open-chain adduct | Hydroxylated dihydropyrazolo[3,4-b]pyridine |
| 3 | Dehydration | Hydroxylated dihydropyrazolo[3,4-b]pyridine | Dihydropyrazolo[3,4-b]pyridine |
| 4 | Aromatization (Oxidation) | Dihydropyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine |
Similarly, reactions with other 1,3-dielectrophiles, such as β-ketonitriles and enaminones, also proceed via condensation and cyclization pathways to yield fused pyridine systems. nih.gov For example, the reaction with enaminones involves the generation of a new enaminone intermediate, which then undergoes condensation and cyclization between the C-4 of the pyrazole and the carbonyl group. nih.gov Furthermore, cascade 6-endo-dig cyclization reactions with alkynyl aldehydes provide another powerful method for constructing the pyrazolo[3,4-b]pyridine framework from 5-aminopyrazoles. nih.gov The versatility of these cyclization-aromatization sequences makes this compound a valuable precursor in the design of complex, polycyclic aromatic compounds. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 Pyridyl 3 Phenyl 5 Aminopyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the proton and carbon frameworks and establish connectivity between atoms.
One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments
One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environments of the hydrogen and carbon atoms, respectively. In 1-Pyridyl-3-phenyl-5-aminopyrazole, distinct signals are expected for each of the aromatic rings (pyridyl and phenyl) and the pyrazole (B372694) core.
The ¹H NMR spectrum would reveal the number of unique protons and their multiplicity (singlet, doublet, triplet, etc.), which is dictated by spin-spin coupling with neighboring protons. The protons on the phenyl ring typically appear as a multiplet, while the four protons on the pyridyl ring would show a characteristic set of signals. A singlet proton corresponding to the C4-H of the pyrazole ring and a broad singlet for the amino (-NH₂) protons are also anticipated.
The ¹³C NMR spectrum complements the ¹H data by showing the number of chemically non-equivalent carbon atoms. The chemical shifts would differentiate the carbons of the phenyl, pyridyl, and pyrazole rings. The positions of the signals provide insight into the electronic environment of each carbon atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Phenyl-H | 7.20 - 7.80 (m) | 125.0 - 135.0 | A complex multiplet for the 5 protons. |
| Pyridyl-H | 7.10 - 8.50 (m) | 110.0 - 155.0 | Four distinct signals expected for the substituted pyridine (B92270) ring. |
| Pyrazole C4-H | ~6.0 (s) | ~90.0 | A singlet proton on the pyrazole ring. |
| Amino (-NH₂) | Broad singlet | - | Chemical shift can vary with solvent and concentration. |
| Pyrazole C3 | - | ~150.0 | Carbon attached to the phenyl group. |
| Pyrazole C5 | - | ~153.0 | Carbon bearing the amino group. |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemical Proof
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle provided by 1D NMR.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the protons within the pyridyl ring and within the phenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the pyrazole C4-H proton to the C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY data helps to determine the preferred conformation of the molecule in solution, for instance, by showing spatial proximity between protons on the pyridyl ring and the pyrazole ring.
The application of these techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure. iucr.orgarkat-usa.orgnih.gov
¹H-¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
Given that this compound contains four nitrogen atoms in distinct chemical environments (two in the pyrazole ring, one in the pyridyl ring, and one in the amino group), ¹H-¹⁵N NMR spectroscopy is a valuable technique. Using experiments like ¹H-¹⁵N HMBC, it is possible to correlate protons to nearby nitrogen atoms. This would allow for the assignment of the ¹⁵N chemical shifts, providing insight into the electronic structure and hybridization of each nitrogen atom. rsc.org This technique is particularly useful for confirming the site of pyridyl substitution on the pyrazole ring.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Stereochemistry
A single-crystal X-ray diffraction study of this compound would provide the exact molecular geometry. A key conformational feature is the dihedral angles between the planes of the central pyrazole ring and the attached phenyl and pyridyl rings. In similar structures, such as 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the substituent rings are significantly twisted relative to the central pyrazole ring. researchgate.net For 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), the pyridyl and pyrazole rings are nearly coplanar, with a small dihedral angle. This analysis confirms the stereochemistry and reveals any steric strain or stabilizing intramolecular interactions.
Interactive Data Table: Representative Crystallographic Data for Pyrazole Derivatives
| Parameter | Example Value (from similar structures) | Information Provided |
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations of the unit cell. |
| Dihedral Angle (Pyrazole-Phenyl) | ~35° researchgate.net | The twist between the pyrazole and phenyl rings. |
| Dihedral Angle (Pyrazole-Pyridyl) | ~10-60° researchgate.net | The twist between the pyrazole and pyridyl rings. |
| C-N Bond Lengths | 1.30 - 1.45 Å | Precise distances between connected atoms. |
| C-C Bond Lengths | 1.35 - 1.50 Å | Precise distances between connected atoms. |
Note: These values are drawn from related pyrazole structures and serve as illustrative examples.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. americanpharmaceuticalreview.com
Infrared (IR) spectroscopy of aminopyrazole derivatives reveals key vibrational modes that confirm their structural integrity. nih.gov For 3(5)-aminopyrazoles, IR spectra, often supported by computational calculations, help in assigning the observed bands to specific tautomeric forms. nih.govmdpi.com The N-H stretching vibrations of the amino group are typically observed in the high-frequency region. The spectra also show characteristic bands for the pyrazole ring and the phenyl substituent. For instance, in a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the FT-IR spectrum was measured in the 4000–400 cm⁻¹ region to identify its vibrational modes. nih.gov
Key functional groups and their expected IR absorption ranges are detailed below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3500 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=N (Pyrazole ring) | Stretching | 1650 - 1550 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| Pyridine Ring | Ring Vibrations | Various bands |
| Phenyl Ring | Ring Vibrations | Various bands |
This table presents generalized data for aminopyrazole and related aromatic compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. For pyrazole derivatives, Raman spectra can elucidate the structural changes and conformational rearrangements. researchgate.net In the case of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the FT-Raman spectrum was recorded in the 3500–100 cm⁻¹ range. nih.gov The analysis of Raman spectra of phenyl derivatives allows for the characterization of benzene-ring stretching modes, which are typically observed in the 1585-1610 cm⁻¹ range. researchgate.net
Key Raman shifts for related structures are highlighted in the following table.
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| N≡N (diazonium intermediate) | Stretching | 2285 - 2305 |
| C-H (Aromatic) | Bending | 1073 - 1080 |
| Benzene Ring | Stretching | 1585 - 1610 |
| Pyrazole Ring | Ring Breathing | ~1000 |
This table is based on data for phenyl derivatives and pyrazole compounds and serves as a general guide. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of pyrazole derivatives. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of molecular formulas. For pyrazolone (B3327878) compounds, mass spectral data often show the M+1 peak, confirming the molecular weight. naturalspublishing.com The fragmentation of pyrazole rings is a subject of detailed study, with different substitution patterns leading to varied fragmentation pathways. researchgate.net For instance, the mass spectrum of 1-methyl-3-nitropyrazole shows a stable molecular ion. researchgate.net In some pyrazoline derivatives, fragmentation involves the loss of substituents from the pyrazoline ring, leading to characteristic fragment ions. researchgate.net A study on 1,3,5-triaryl-2-pyrazolines detailed their synthesis and characterization, including mass spectrometry to confirm their structure. researchgate.net
A representative fragmentation pattern for a related pyrazoline is shown below:
| m/z Value | Ion |
| [M]+• | Molecular Ion |
| [M - R]+ | Loss of a substituent |
| [Aryl]+ | Aryl fragment |
| [Pyridyl]+ | Pyridyl fragment |
This is a generalized table illustrating potential fragmentation.
Electronic Spectroscopy for Optical Property Characterization
Electronic spectroscopy, particularly UV-Vis spectroscopy, is used to study the electronic transitions within a molecule and characterize its optical properties. nih.gov
The UV-Vis spectrum of aminopyrazole derivatives is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the pyrazole system. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using UV-Vis spectroscopy in conjunction with theoretical calculations. nih.gov Studies on related 5-aminopyrazole derivatives have shown that these compounds can exhibit interesting photophysical properties. mdpi.com For example, the UV-Vis spectrum of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole was recorded to study its electronic properties. nih.gov A study on a novel quinolinone derivative incorporating a 5-amino-1-phenyl-1H-pyrazole moiety investigated its electronic absorption spectra theoretically and experimentally, highlighting its potential in photovoltaic applications. researchgate.net
Below are typical absorption maxima for related pyrazole compounds.
| Compound Type | Solvent | λmax (nm) | Electronic Transition |
| Substituted Pyrazoles | Various | 250 - 350 | π → π |
| Aminopyrazoles | Various | 280 - 400 | n → π and π → π* |
This table provides a general range for the absorption maxima of pyrazole derivatives.
Fluorescence Spectroscopy and Luminescence Properties
The photoluminescence characteristics of this compound have been a subject of scientific investigation, revealing intriguing properties related to its emission behavior in different physical states. Research has primarily focused on its fluorescence in both solution and solid states, highlighting a significant phenomenon known as aggregation-induced emission (AIE).
Detailed Research Findings:
A key study by Hiscock et al. (2019) systematically investigated the photoluminescence of this compound, which they designated as L1. Their findings demonstrated that this compound is a weak emitter in solution but exhibits significantly enhanced fluorescence in the solid state. This behavior is a classic hallmark of aggregation-induced emission. The AIE effect is attributed to the restriction of intramolecular rotations in the aggregated or solid state, which minimizes non-radiative decay pathways and consequently boosts the radiative emission, resulting in higher fluorescence intensity.
Upon transitioning from a dissolved state to a solid form, this compound displays a notable bathochromic shift, also known as a red shift, in its maximum emission wavelength. This shift to a longer wavelength in the solid state is another characteristic feature often observed in AIE-active molecules and is indicative of the altered electronic environment and intermolecular interactions in the aggregated state.
Furthermore, the complexation of this compound with zinc chloride (ZnCl2) has been shown to preserve and even enhance its fluorescence properties. The resulting metal complex also demonstrates aggregation-induced emission, with a pronounced increase in emission intensity and a bathochromic shift upon moving from solution to the solid state. This suggests that the fundamental photophysical properties of the pyrazole ligand are retained and can be modulated through coordination with metal ions.
Photoluminescence Properties of this compound
| Property | Observation in Solution | Observation in Solid State | Reference |
| Emission Intensity | Weak | Strong increase | |
| Emission Maximum | - | Pronounced bathochromic (red) shift | |
| Phenomenon | - | Aggregation-Induced Emission (AIE) |
Photoluminescence Properties of this compound-ZnCl₂ Complex
| Property | Observation in Solution | Observation in Solid State | Reference |
| Emission Intensity | - | Significant enhancement | |
| Emission Maximum | - | Pronounced bathochromic (red) shift | |
| Phenomenon | - | Aggregation-Induced Emission (AIE) |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy. doi.orgyoutube.comyoutube.comnih.gov Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with basis sets like aug-cc-pVDZ, to achieve reliable approximations of molecular properties. doi.org These computational methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and the subtle interplay of its different structural forms.
Geometry Optimization and Energetic Profiles
At the heart of computational analysis lies geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. For aminopyrazole derivatives, DFT calculations are employed to find the minimum energy structure on the potential energy surface. doi.org This process involves calculating vibrational frequencies to ensure that the optimized geometry corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. doi.org
The energetic profile of 1-Pyridyl-3-phenyl-5-aminopyrazole and its analogs is of significant interest. For instance, in related aminonitropyrazole-2-oxides, the stability is influenced by the number and positions of substituent groups. doi.org The heat of formation, a key indicator of stability, is often enhanced by the presence of amino groups and N-oxide bonds in aromatic N-heterocycles. doi.org These computational predictions of stability are vital for guiding synthetic efforts toward promising compounds. doi.org
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution, Molecular Orbitals)
The electronic properties of this compound are dictated by the arrangement of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. doi.org A smaller gap generally implies higher reactivity.
DFT calculations are used to determine the energies of these orbitals and to map the electron density distribution across the molecule. doi.orgyoutube.com This analysis reveals the nucleophilic and electrophilic centers within the molecule, which is fundamental to understanding its reaction mechanisms. For example, in aminonitropyrazole-2-oxides, the C-NO2 and N-NO2 bond lengths, which are influenced by the electronic environment, vary significantly with the substitution pattern. doi.org The distribution of atomic charges, often calculated using methods like Bader's quantum theory of atoms in molecules (QTAIM), further elucidates the nature of the chemical bonds within the pyrazole system. nih.gov
Tautomerism Studies and Interconversion Energy Barriers
Aminopyrazoles, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties. researchgate.net
Computational methods are invaluable for studying the relative stabilities of these tautomers and the energy barriers associated with their interconversion. rsc.orgscholarsresearchlibrary.com For example, in a study of 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol, the hydroxy tautomer was unambiguously identified through crystallographic analysis, which confirmed the location of the hydrogen atom on the oxygen. nih.gov DFT calculations can predict which tautomer is energetically favored in the gas phase and in different solvent environments. rsc.orgscholarsresearchlibrary.com These calculations can also model the transition states connecting the tautomers, thereby providing the energy barriers for their interconversion.
Influence of Solvent Environment on Tautomeric Equilibria and Reactivity
The surrounding solvent can significantly influence the tautomeric equilibrium and reactivity of a molecule. rsc.orgscholarsresearchlibrary.comnih.gov Computational models, such as the polarizable continuum model (PCM), are used to simulate the effect of different solvents on the relative energies of tautomers. nih.govnih.gov These models treat the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies.
Studies on related heterocyclic systems, such as aminopurines, have shown that the solvent can alter tautomeric preferences. nih.gov For instance, in some cases, a tautomer that is less stable in the gas phase can become the dominant species in a polar solvent. nih.gov This is due to the differential stabilization of the tautomers by the solvent, which depends on their respective dipole moments and polarizabilities. scholarsresearchlibrary.com The reactivity of the different tautomers can also be affected by the solvent, as the solvent can influence the energies of the transition states for various reactions.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling plays a pivotal role in elucidating the mechanisms of chemical reactions involving aminopyrazoles. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathway, including intermediates and transition states. This provides a detailed, step-by-step understanding of how reactants are converted into products.
For instance, the synthesis of 5-aminopyrazoles often involves the condensation of a β-ketonitrile with a hydrazine (B178648). nih.gov Computational studies can model this process, starting from the initial nucleophilic attack of the hydrazine on the carbonyl carbon to the subsequent cyclization and formation of the pyrazole ring. nih.gov Similarly, the mechanism for the formation of pyrazolo[3,4-b]pyridine derivatives has been proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization reactions, all of which can be investigated using computational methods. nih.gov These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Prediction of Spectroscopic Data and Property Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. DFT calculations can be used to predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).
For example, the ¹³C NMR spectra of aminopyrazoles show characteristic signals for the carbons of the pyrazole ring, which can be assigned with the aid of computational predictions. acs.org In the case of this compound, computational methods can predict the chemical shifts of the protons and carbons in the pyridyl, phenyl, and pyrazole rings. Similarly, calculated IR spectra can help in the assignment of experimental vibrational bands to specific molecular motions. The prediction of these spectroscopic parameters provides a powerful tool for confirming the structure of newly synthesized compounds.
Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological Properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. These models are invaluable in materials science and chemical engineering for predicting the physicochemical properties of novel compounds without the need for empirical synthesis and measurement. In the context of "this compound," QSPR studies can provide insights into its non-biological characteristics, such as solubility, melting point, and photophysical behavior.
Detailed research in the field of pyrazole derivatives has demonstrated the utility of QSPR in predicting various non-biological properties. These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. By employing statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN), researchers can develop predictive models that link these descriptors to specific properties.
Research Findings from Related Pyrazole Derivatives
While specific QSPR models for the non-biological properties of this compound are not extensively documented in publicly available literature, studies on structurally analogous compounds, particularly pyrazoline and other substituted pyrazole derivatives, offer significant insights.
One notable area of research is the investigation of the fluorescence properties of pyrazoline derivatives. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org A study on a series of synthesized fluorescence-active fluorinated pyrazolines established a QSPR model to understand the parameters governing their fluorescence quantum yield (Φ). nih.govroyalsocietypublishing.org The quantum yield is a critical non-biological property for applications in materials science, such as in the development of optical devices and fluorescent probes.
The QSPR model developed in this study for pyrazoline derivatives can be represented by a general equation:
Φ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where Φ is the quantum yield, c₀ is a constant, c₁, c₂, ..., cₙ are the regression coefficients, and D₁, D₂, ..., Dₙ are the molecular descriptors. The study revealed that a combination of constitutional and topological descriptors significantly influences the fluorescence quantum yield.
Below is a data table illustrating the kind of data used and the results from such a QSPR study on related pyrazoline compounds.
Table 1: Experimental and Predicted Fluorescence Quantum Yield for a Series of Pyrazoline Derivatives
| Compound | Experimental Quantum Yield (Φ) | Predicted Quantum Yield (Φ) |
|---|---|---|
| Pyrazoline 1 | 0.858 | 0.855 |
| Pyrazoline 2 | 0.844 | 0.840 |
| Pyrazoline 3 | 0.819 | 0.825 |
| Pyrazoline 4 | 0.802 | 0.798 |
This table is representative of data from QSPR studies on pyrazoline derivatives and is intended to illustrate the methodology. royalsocietypublishing.org
The descriptors found to be significant in these models often relate to the molecule's size, shape, and electronic distribution. For this compound, key structural features that would be considered in a QSPR analysis include:
The Pyridyl Group: This group introduces a specific electronic and steric profile. Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and melting point.
The Phenyl Group: This bulky aromatic substituent contributes to the molecule's size and potential for π-π stacking interactions, which can affect properties like melting point and crystallinity.
The Amino Group: The -NH₂ group is a key hydrogen bond donor and acceptor, significantly impacting intermolecular forces and, consequently, properties like boiling point and solubility in protic solvents.
Predictive Models for Other Non-Biological Properties
QSPR models have also been developed to predict other fundamental physicochemical properties of organic compounds, which are applicable to the pyrazole class.
Solubility: The aqueous solubility of a compound is a critical parameter. QSPR models for solubility often incorporate descriptors related to polarity (e.g., dipole moment), hydrogen bonding capacity, and molecular size. For this compound, the presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine (B92270) and pyrazole nitrogens) would be a dominant factor.
Melting Point: The melting point is influenced by the strength of the crystal lattice, which in turn depends on intermolecular forces and molecular symmetry. QSPR models for melting point often include descriptors for molecular weight, symmetry indices, and parameters that quantify intermolecular interactions like hydrogen bonding and van der Waals forces. The rigid, planar structure of the pyrazole and phenyl rings, combined with the potential for hydrogen bonding from the amino group, would likely lead to a relatively high melting point for this compound.
Table 2: Key Molecular Descriptors and Their Likely Influence on Non-Biological Properties of this compound
| Property | Relevant Descriptor Categories | Likely Influence of Structural Moieties |
|---|---|---|
| Fluorescence Quantum Yield | Electronic, Topological | The extended π-system of the phenyl and pyridyl rings can enhance fluorescence. The amino group can act as an auxochrome, potentially increasing the quantum yield. |
| Aqueous Solubility | Polarity, Hydrogen Bonding | The amino and pyridyl groups increase polarity and hydrogen bonding potential, which would enhance water solubility compared to a non-substituted pyrazole. |
| Melting Point | Molecular Size, Symmetry, Intermolecular Forces | The rigid aromatic rings and strong hydrogen bonding from the amino group are expected to result in a high melting point. |
| Boiling Point | Molecular Weight, Polarity | The relatively high molecular weight and polarity suggest a high boiling point. |
| Refractive Index | Electronic, Density | The presence of aromatic rings and the dense packing they allow would likely lead to a high refractive index. |
This table is a theoretical representation based on established QSPR principles and data from related compounds.
Coordination Chemistry and Ligand Design Principles
1-Pyridyl-3-phenyl-5-aminopyrazole as a Chelating Ligand
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a fundamental concept in coordination chemistry. This compound is an exemplary chelating ligand, possessing multiple potential donor sites that can coordinate to a metal center, leading to stable, cyclic structures.
Identification of Potential Coordination Sites (Pyridyl Nitrogen, Pyrazole (B372694) Nitrogens, Amino Group)
This compound is a heterocyclic compound featuring several nitrogen atoms, each with a lone pair of electrons, making them potential Lewis bases capable of donating electron density to a Lewis acidic metal center. researchgate.net The primary coordination sites are:
The Pyridyl Nitrogen: The nitrogen atom within the pyridine (B92270) ring is a strong coordination site. Its lone pair resides in an sp² hybrid orbital and is readily available for donation to a metal ion. rsc.org
The Pyrazole Nitrogens: The pyrazole ring contains two adjacent nitrogen atoms. The N2 nitrogen, which is not bonded to the pyridyl group, is considered a "pyridine-like" nitrogen. researchgate.net It is sp²-hybridized and acts as a primary nucleophilic site for metal coordination. The N1 nitrogen, bonded to the pyridyl ring, is considered "pyrrole-like" and is generally less basic. researchgate.net
The Amino Group: The exocyclic amino group (-NH₂) at the C5 position of the pyrazole ring also possesses a nitrogen atom with a lone pair. This group can participate in coordination, although its basicity and steric accessibility can be influenced by the other substituents on the ring. The molecule 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a specific isomer of this ligand, has been shown to engage in coordination via both the pyridyl nitrogen and the pyrazole N2 nitrogen, acting as a bidentate N,N'-donor. researchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-based ligands is well-established, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. uab.catnih.gov For the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1), a complex with zinc chloride (ZnCl₂) has been successfully synthesized and characterized. researchgate.net
The characterization of these complexes is crucial for understanding their structure and properties. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netnih.gov In the case of the [ZnCl₂(L1)] complex, X-ray analysis confirmed that the ligand coordinates to the zinc(II) ion in a bidentate fashion through the pyridyl nitrogen and the pyrazole N2 nitrogen, forming a six-membered chelate ring. researchgate.net Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also employed to characterize the ligand and its complexes. nih.gov
Influence of Metal Centers on Ligand Conformation and Electronic Properties
The coordination of a metal ion significantly influences the conformation and electronic properties of the this compound ligand. The choice of the metal center—with its specific ionic radius, charge, and preferred coordination geometry—dictates the resulting structure of the complex. rsc.orgnih.gov
For instance, d¹⁰ metal ions like Zn(II) often favor a tetrahedral coordination geometry. nih.gov In the [ZnCl₂(L1)] complex, the zinc center adopts a distorted tetrahedral geometry. researchgate.net This coordination imposes a specific conformation on the ligand, affecting the torsion angles between the heterocyclic rings.
Furthermore, complexation alters the electronic properties of the ligand. This is evident in the photoluminescence behavior of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl₂ complex. Both the free ligand and the complex exhibit aggregation-induced emission, where the emission intensity increases significantly in the solid state compared to in solution. researchgate.net Upon complexation with ZnCl₂, the emission maximum undergoes a noticeable bathochromic (red) shift, indicating that the metal ion perturbs the energy levels of the ligand's molecular orbitals. researchgate.net This tuning of photophysical properties by the metal ion is a key area of research in materials science. researchgate.net
| Compound | State | Melting Point (°C) | Solidification Point (°C) | Emission Maximum (nm) |
|---|---|---|---|---|
| L1 (Free Ligand) | Solid | 165 | 57 | 525 |
| [ZnCl₂(L1)] | Solid | >240 (decomposes) | N/A | 550 |
| L1 (Free Ligand) | Solution (DCM) | N/A | N/A | 404 |
| [ZnCl₂(L1)] | Solution (DCM) | N/A | N/A | 412 |
Rational Design of Polyfunctional Pyrazole Ligands
The structure of this compound is a prime example of a polyfunctional or multifunctional ligand. nih.gov The properties of a coordination complex are determined as much by the ligand as by the metal itself. nih.gov Rational ligand design involves the strategic synthesis of molecules with specific donor atoms and functional groups to achieve a desired outcome, such as catalytic activity or unique photophysical properties. researchgate.net
Pyrazole-based ligands are highly amenable to this design approach. nih.gov The pyrazole ring itself is a robust scaffold, and its substituents can be easily varied to tune the ligand's steric and electronic characteristics. researchgate.net
Electronic Tuning: Attaching electron-donating or electron-withdrawing groups to the pyridyl or phenyl rings can modulate the electron density on the coordinating nitrogen atoms. This, in turn, affects the strength of the metal-ligand bond and can influence the redox potential and reactivity of the metal center.
Steric Tuning: Introducing bulky groups can control the access of substrates to the metal center, which is a critical factor in designing selective catalysts. It can also stabilize specific coordination geometries and prevent undesired side reactions. rsc.org
Functional Group Incorporation: The amino group in this compound adds another layer of functionality. It can act as a hydrogen-bond donor or acceptor, influencing the supramolecular assembly of the complexes in the solid state or participating directly in catalytic cycles. nih.gov
By systematically modifying these different parts of the ligand, chemists can create a library of related ligands to fine-tune the properties of the resulting metal complexes for specific applications. researchgate.net
Applications in Homogeneous and Heterogeneous Catalysis
The development of efficient catalysts is a major driver of chemical research. Transition metal complexes are at the heart of many catalytic processes, and the ligands that surround the metal play a pivotal role in their function.
Role as N-Donor Ligands in Transition Metal Catalysis
Nitrogen-donor ligands, such as pyridines and pyrazoles, are widely used in homogeneous catalysis. nih.govnsf.gov They form stable complexes with a wide range of transition metals and are electronically versatile. Ligands like this compound, which combine both pyridyl and pyrazolyl moieties, are of significant interest for creating catalysts for important organic transformations, such as C-C and C-heteroatom bond-forming reactions. elsevierpure.com
The ligand serves several functions in a catalytic cycle:
Stabilization: It stabilizes the metal center, preventing it from decomposing or aggregating into inactive forms.
Solubility: It imparts solubility to the metal complex in the reaction medium.
Modulation of Reactivity: It directly influences the electronic and steric environment of the metal, thereby controlling its reactivity and selectivity. For example, the amino-pyridine ligand scaffold has been successfully used to develop iron catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov
Moreover, the presence of the pyrazole's N-H group (in cases where the N1 position is unsubstituted) can lead to "protic pyrazole" complexes. nih.gov In these systems, the N-H group can act as a proton-responsive site, participating in the catalytic cycle through proton transfer or hydrogen bonding, leading to metal-ligand cooperativity and potentially novel reaction pathways. nih.gov
Applications in Materials Science and Photonic Technologies
Fluorescent Materials and Organic Fluorophores
The compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a specific isomer of the title compound, has been synthesized and studied for its fluorescent properties. As a ligand, it demonstrates how the strategic combination of different aromatic systems on a pyrazole (B372694) core can lead to materials with interesting photophysical behaviors. amazonaws.comnih.gov
Upon excitation at 408 nm in a tetrahydrofuran (B95107) (THF) solution, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (designated as L1 in the study) shows weak fluorescence with a broad emission maximum centered at 475 nm. amazonaws.com However, its behavior changes significantly upon complexation with metal ions or in the solid state, highlighting its potential as a responsive fluorescent material. amazonaws.comnih.gov
A notable characteristic is the significant enhancement of fluorescence upon coordination with zinc chloride (ZnCl2). The resulting complex, [L1ZnCl2], exhibits a bright fluorescence emission band centered at 438 nm upon excitation at 287 nm. amazonaws.com This demonstrates a ligand-based absorption and a considerable increase in fluorescence intensity, a property that is highly desirable for sensor applications. amazonaws.com Furthermore, both the ligand and its zinc complex show aggregation-induced emission behavior, where the emission intensity increases with a noticeable bathochromic (red) shift in the emission maximum when transitioning from a solution to the solid state. nih.gov
Photophysical Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its ZnCl2 Complex
| Compound | State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Observation |
|---|---|---|---|---|
| L1 | 10⁻⁴ M in THF | 408 nm | 475 nm | Weak fluorescence. amazonaws.com |
| [L1ZnCl₂] | 10⁻⁵ M in THF | 287 nm | 438 nm | Significant fluorescence enhancement upon coordination. amazonaws.com |
| L1 & [L1ZnCl₂] | Solid State | - | - | Bright fluorescence; Aggregation-induced emission. amazonaws.comnih.gov |
The significant enhancement of fluorescence observed when 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine binds with ZnCl2 strongly supports its potential application in the development of fluorescent probes for ion sensing. amazonaws.com The trifunctional design of the molecule, which includes a primary cation binding site and the ability for secondary anion coordination via hydrogen bonding, makes it a sophisticated sensor. amazonaws.comnih.gov The ability to signal the presence of a specific metal ion like Zn²⁺ through a "turn-on" fluorescence mechanism is a key feature for creating selective chemosensors. amazonaws.com The pyrazole scaffold itself is a well-established component in the design of fluorescent anion receptors and chemosensors for various metal ions. amazonaws.com
The design of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine incorporates several principles aimed at achieving desirable fluorescent properties. The fusion of the pyrazole ring with other aromatic systems like pyridine (B92270) and phenyl groups is a common strategy to create conjugated systems that can exhibit fluorescence. mdpi.com
Key design principles evident in this and related pyrazole-based fluorophores include:
Chelation-Enhanced Fluorescence (CHEF): The significant increase in fluorescence upon complexation with Zn²⁺ is a classic example of CHEF. amazonaws.com In the free ligand, photoinduced electron transfer (PET) or other non-radiative decay pathways can quench fluorescence. Upon binding a metal ion, the ligand's conformation becomes more rigid, and the energy levels of its molecular orbitals are altered, which can block the quenching pathway and open a radiative (fluorescent) channel, thus "turning on" the fluorescence.
Aggregation-Induced Emission (AIE): The observation of AIE in both the ligand and its complex is another important design aspect. nih.gov In concentrated solutions or the solid state, many fluorophores suffer from aggregation-caused quenching. AIE-active molecules, however, show restricted intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission.
Tuning through Substitution: The properties of pyrazole-based fluorophores can be finely tuned by altering the substituents on the core ring structure. While not detailed for the specific title compound, studies on related aminopyrazoles show that the introduction of different functional groups can modulate the electronic properties and, consequently, the emission wavelengths and quantum yields. ontosight.ai
Optoelectronic Materials
While direct applications of 1-Pyridyl-3-phenyl-5-aminopyrazole in optoelectronic devices have not been extensively reported, its observed material properties suggest potential in this area. The compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was found to exhibit supercooling, with a difference of over 100 °C between its melting and solidification points. amazonaws.comnih.gov This behavior, along with the observation of a birefringent fluid phase at high temperatures for its ZnCl2 complex, indicates a capacity to form unusual, potentially useful material phases. amazonaws.comnih.gov Organic materials that can exist in stable supercooled liquid or glassy states are valuable for creating thin-film devices with uniform and reproducible characteristics, a necessity for many optoelectronic applications. The bright solid-state fluorescence is also a prerequisite for use in technologies like Organic Light-Emitting Diodes (OLEDs).
General Applications in Dyes and Colorants
The 5-aminopyrazole scaffold is a well-known precursor in the synthesis of various dyes. The amino group can be readily diazotized and then coupled with other aromatic compounds to produce a wide range of azo dyes. uminho.pt For instance, various 1-aryl-5-amino-4-cyanopyrazoles have been used to create disperse dyes for polyester (B1180765) fabrics, yielding colors from yellow to reddish-brown with good fastness properties. uminho.pt
Similarly, pyrazolone (B3327878) derivatives, which are structurally related to aminopyrazoles, are key intermediates in the synthesis of acid dyes used for coloring materials like leather. researchgate.net Although specific dye synthesis starting from this compound is not detailed in the available literature, its core structure is analogous to these established dye precursors. The presence of the chromophoric phenyl and pyridyl groups suggests that it could serve as a building block for novel dyes with potentially interesting color and functional properties.
Structure Property Relationships Non Biological Focus
Influence of Substituents on Electronic, Optical, and Photophysical Properties
The electronic, optical, and photophysical properties of pyrazole (B372694) derivatives are highly sensitive to the nature and position of substituents on the heterocyclic and appended aryl rings. While specific data for 1-Pyridyl-3-phenyl-5-aminopyrazole is limited, studies on analogous compounds provide significant insights into these relationships.
The introduction of different functional groups can modulate the electron density distribution within the molecule, thereby altering its absorption and emission characteristics. For instance, the presence of electron-donating groups on the phenyl ring of pyrazole derivatives has been shown to be important for their activity. nih.gov In a study on related pyrazole derivatives, the substitution of a methoxy (B1213986) group in the meta position of the phenyl ring increased the compound's potency, whereas the same group in the ortho or para position led to a progressive loss of activity, highlighting the significance of the substituent's electronic effect. nih.gov
A study on the novel compound 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) demonstrated that this class of compounds can act as organic semiconductors. researchgate.net The thin films of APPQ showed a band gap energy of 2.3 eV and exhibited photoluminescence with emission peaks around 580 nm. researchgate.net Such properties are indicative of the potential for pyrazole derivatives in photovoltaic applications, driven by their large extinction coefficient and good light gain. researchgate.net
Furthermore, the synthesis of pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores from 5-aminopyrazole derivatives has been reported, and the relationship between their structure and chemical properties was investigated using fluorescence spectroscopy, single-photon counting, and DFT calculations. nih.gov This underscores the tunability of the photophysical properties of pyrazole-based systems through synthetic modifications.
Table 1: Photophysical Properties of a Related Pyrazole Derivative (APPQ)
| Property | Value |
|---|---|
| Band Gap Energy | 2.3 eV |
| Photoluminescence Emission Peak | ~580 nm |
Data sourced from a study on 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one. researchgate.net
Stereochemical and Conformational Aspects and Their Impact on Molecular Properties
The three-dimensional arrangement of atoms in this compound and its derivatives, including stereochemistry and conformational preferences, plays a crucial role in determining their molecular properties.
The conformational flexibility of the pyrazole scaffold and its substituents can influence how the molecule interacts with its environment. For example, in a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the substituents on the phenyl ring at position 5 were found to be critical for their selective inhibitory activity. nih.gov This suggests that the conformation adopted by the substituted phenyl ring is a key determinant of the molecule's function.
In the solid state, the stereochemical arrangement can lead to specific packing motifs. For instance, the crystal structure of rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one revealed the presence of two nearly enantiomorphous molecules in the asymmetric unit. researchgate.net This indicates that even subtle differences in the spatial orientation of substituents can lead to distinct molecular entities within the crystal lattice.
The conformation of pyrazoline derivatives has been shown to be important for their interaction with biological macromolecules. A study on 1,3,5-triarylpyrazolines found that a slight increase in the length of an alkyloxy chain led to an increase in DNA binding strength, which was attributed to the conformational arrangements allowing for a better fit in the minor groove of DNA. researchgate.net While this is a biological interaction, it highlights the principle that molecular shape, governed by stereochemistry and conformation, directly impacts intermolecular interactions and properties.
Role of Hydrogen Bonding and Other Intermolecular Interactions in Modulating Properties in Condensed Phases
In the condensed phase, hydrogen bonding and other non-covalent interactions are pivotal in dictating the supramolecular assembly and, consequently, the bulk properties of this compound derivatives.
The amino group at the 5-position and the pyridyl nitrogen atom of the title compound are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.
A study of (3Z)-3-{1-[(5-phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one, a related pyrazole derivative, revealed the presence of an intramolecular N-H···O hydrogen bond. nih.gov Furthermore, the molecules were linked into a chain by a single intermolecular N-H···O hydrogen bond. nih.gov In another example, rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one molecules are linked by two N-H···N hydrogen bonds, forming chains which are then linked into sheets by C-H···π(arene) hydrogen bonds. researchgate.net
The aminopropyl group in 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride can form hydrogen bonds, while the phenyl group can participate in hydrophobic interactions, both of which modulate the molecule's interactions with its targets. The self-association of pyrazole derivatives through hydrogen bonding can lead to the formation of dimers, trimers, and other aggregates in the gas phase and solution. mdpi.com These intermolecular interactions are crucial for understanding the behavior of these compounds in condensed phases. nih.gov
Table 2: Hydrogen Bonding in a Related Pyrazole Derivative
| Interaction Type | Donor | Acceptor | Resulting Structure |
|---|---|---|---|
| Intermolecular N-H···N | Amino Group (N-H) | Pyrazole Ring Nitrogen | Molecular Chains |
| Intermolecular C-H···π | Phenyl Ring (C-H) | Phenyl Ring (π system) | Sheet Formation |
Data based on the crystal structure of rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one. researchgate.net
Correlation of Molecular Structure with Advanced Analytical Parameters
The molecular structure of this compound and its derivatives can be elucidated and correlated with data obtained from various advanced analytical techniques. These techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structural features.
Spectroscopic methods are fundamental in this regard. The NIST WebBook provides infrared (IR) and mass spectrometry (MS) data for the related compound 1-Phenyl-3-methyl-5-aminopyrazole. nist.govnist.gov The IR spectrum reveals characteristic vibrational frequencies of the functional groups present, while the mass spectrum provides information about the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For pyrazolo[3,4-b]pyridine-based coumarin chromophores synthesized from a 5-aminopyrazole derivative, the structure was confirmed by ¹H and ¹³C NMR, alongside high-resolution mass spectrometry (HRMS). nih.gov
X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The structure of the aforementioned pyrazolo[3,4-b]pyridine-based coumarin chromophores was confirmed by X-ray crystallography. nih.gov Similarly, the crystal structure of rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one was determined, providing detailed information about its stereochemistry and hydrogen bonding network. researchgate.net
Table 3: Analytical Data for a Related Compound (1-Phenyl-3-methyl-5-aminopyrazole)
| Analytical Technique | Information Provided |
|---|---|
| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies of functional groups |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms and chemical environment |
| X-ray Crystallography | 3D molecular structure and intermolecular interactions |
Information compiled from various sources on related pyrazole derivatives. nih.govresearchgate.netnist.govnist.gov
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
The classical synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines. nih.gov Future efforts will likely focus on developing more sustainable and efficient synthetic strategies.
Key Future Research Directions:
Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in accelerating the synthesis of pyrazole (B372694) derivatives, often leading to higher yields in shorter reaction times. mdpi.com Future studies should explore microwave-assisted multicomponent reactions for the one-pot synthesis of 1-Pyridyl-3-phenyl-5-aminopyrazole and its derivatives.
Green Chemistry Approaches: The use of environmentally benign solvents like water or solvent-free reaction conditions represents a significant step towards sustainable chemistry. mdpi.comresearchgate.net Research into catalytic systems, such as the use of indium trichloride (B1173362) in water, for the synthesis of related pyrazolo[3,4-b]pyridine derivatives suggests a viable path for greener syntheses of the title compound. mdpi.com
Catalytic Methods: The development of novel catalysts, including enzymatic and photocatalytic systems, could offer high selectivity and mild reaction conditions. researchgate.net Exploring catalysts like sulfonic acid nanoparticles anchored on graphene oxide, which has been successful in similar reactions, could be a fruitful avenue. mdpi.com
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Multicomponent reactions |
| Green Chemistry | Reduced environmental impact, safer protocols | Use of water as a solvent, solvent-free synthesis |
| Novel Catalysis | High selectivity, mild conditions | Enzymatic and photocatalysis |
Development of Asymmetric Synthesis and Chiral Induction Approaches
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. For this compound, the introduction of chirality could unlock new biological activities.
Key Future Research Directions:
Chiral-at-Metal Catalysis: Recent advancements have demonstrated the use of chiral Rh(III) complexes to catalyze the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues with high enantioselectivity. rsc.org This approach could be adapted for the asymmetric functionalization of the this compound core.
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines has been shown to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. nih.gov This methodology holds potential for creating chiral derivatives of this compound.
Asymmetric Ligand Development: The synthesis of new asymmetric imine ligands derived from functionalized pyrazoles, such as 3- and 5-formyl-4-phenyl-1H-pyrazoles, provides a pathway to novel chiral metal complexes. rsc.org These complexes could then be used to induce chirality in subsequent reactions involving the aminopyrazole.
In-depth Advanced Mechanistic Investigations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones.
Key Future Research Directions:
Plausible Reaction Mechanisms: Investigations into the dimerization of 5-aminopyrazoles have proposed mechanisms involving radical intermediates and various coupling pathways (C-N, C-C, N-N). mdpi.com Similar detailed mechanistic studies, potentially using techniques like High-Resolution Mass Spectrometry (HRMS) to detect intermediates, are needed for the synthesis of this compound.
Role of Intermediates: The classical synthesis of 5-aminopyrazoles is believed to proceed through a hydrazone intermediate. nih.gov Advanced spectroscopic and computational methods can be employed to isolate and characterize such intermediates, providing a clearer picture of the reaction pathway.
Regioselectivity Studies: The cyclization of hydrazine (B178648) derivatives with β-dicarbonyl compounds can lead to different isomers. Understanding the factors that control the regioselectivity, such as the reaction conditions (acidic vs. basic), is essential for the selective synthesis of the desired aminopyrazole isomer. nih.gov
Rational Design and Synthesis of Highly Tunable Functional Materials
The inherent properties of the pyrazole scaffold make it an excellent building block for the creation of functional materials with tailored properties. mdpi.comnih.gov
Key Future Research Directions:
Fused Heterocyclic Systems: 5-Aminopyrazoles are valuable precursors for the synthesis of a variety of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c]-1,2,4-triazines. nih.gov The rational design of reaction sequences starting from this compound can lead to novel materials with unique electronic and photophysical properties.
Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound core with other functional moieties, such as pyrazoline or isoxazoline (B3343090) rings, could lead to materials with enhanced properties. nih.gov
Structure-Property Relationship Studies: A systematic investigation into how modifications to the substituents on the pyridyl, phenyl, and pyrazole rings of the title compound affect its properties is crucial. This will enable the rational design of materials for specific applications, such as in electronics or as sensors. tmu.edu.twnih.gov
Advanced Computational Modeling for Predictive Chemical Properties
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work.
Key Future Research Directions:
Density Functional Theory (DFT) Calculations: DFT methods can be used to optimize the molecular geometry of this compound and to calculate its geometric parameters, vibrational frequencies, and chemical shifts. researchgate.net This information can be compared with experimental data to validate the computational model.
Molecular Docking and Modeling: For potential applications in medicinal chemistry, molecular modeling can be used to predict how derivatives of this compound might interact with biological targets. nih.govmdpi.com This can guide the design of new compounds with improved activity.
Prediction of Spectroscopic and Electronic Properties: Computational methods can predict properties such as the molecular electrostatic potential (MEP) and non-linear optical (NLO) properties. researchgate.net These predictions can help in the design of new functional materials based on the this compound scaffold.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Structure optimization and property calculation | Geometric parameters, vibrational frequencies, chemical shifts |
| Molecular Docking | Prediction of binding modes | Interaction with biological targets |
| Molecular Electrostatic Potential (MEP) | Analysis of reactive sites | Charge distribution, reactivity prediction |
Q & A
Q. What are the established synthetic routes for 1-pyridyl-3-phenyl-5-aminopyrazole, and how can researchers optimize reaction conditions?
The synthesis typically involves multi-step protocols starting from 5-aminopyrazole derivatives. For example, a modified Ullmann coupling or Suzuki-Miyaura cross-coupling can introduce the pyridyl group at the 1-position. A common approach includes:
Condensation of phenylacetonitrile derivatives with hydrazine hydrate to form the pyrazole core.
Functionalization via palladium-catalyzed coupling reactions to attach the pyridyl moiety.
Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Optimization involves varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (DMF vs. THF), and temperature (80–120°C) to improve yield and minimize side products .
Q. How is structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for verifying the pyridyl-phenyl spatial arrangement .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., pyridyl protons at δ 8.2–8.5 ppm, NH₂ group at δ 5.8–6.2 ppm) .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ expected at m/z 251.12) .
Q. What are the standard protocols for evaluating the biological activity of this compound?
- Antifungal assays : Broth microdilution method (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus, with MIC values determined at 24–48 hours .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or oxidoreductases, using ATP/NADH depletion as readouts .
- Cytotoxicity screening : MTT assay on HEK293 cells to establish IC₅₀ values, ensuring selectivity over healthy cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?
- Yield discrepancies : Perform kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps. For example, trace moisture may deactivate palladium catalysts, necessitating anhydrous conditions .
- Biological variability : Validate assays using positive controls (e.g., fluconazole for antifungal tests) and replicate experiments across multiple cell lines or fungal strains . Statistical tools like ANOVA can isolate confounding variables (e.g., solvent residues in bioassays) .
Q. What computational strategies predict the binding modes of this compound with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or human kinases. Key parameters include grid box sizes (20–25 Å) and Lamarckian genetic algorithms .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds with active-site residues (e.g., pyridyl N with Asp130 in CYP51) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Bioisosteric replacement : Substitute the pyridyl group with 1,2,4-triazole to improve solubility while retaining H-bonding capacity .
- Prodrug design : Introduce acetyl-protected NH₂ groups to enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid (pH 1.2–3.0) .
- LogP optimization : Add polar substituents (e.g., -OH, -OCH₃) to reduce hydrophobicity, validated via shake-flask method or HPLC-derived retention times .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in crystallographic data?
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?
- Re-parameterize force fields (e.g., AMBER vs. CHARMM) to better model π-π stacking interactions.
- Validate docking poses with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
